2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol
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Overview
Description
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol is a chemical compound with the molecular formula C4H7N3OS2 It belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities
Mechanism of Action
Target of Action
Compounds with a similar structure have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it may interact strongly with its biological targets due to the mesoionic character of the thiadiazole ring .
Biochemical Pathways
Related compounds have been shown to affect the il-6/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are known to cross cellular membranes, which may influence their bioavailability .
Result of Action
Related thiadiazole derivatives have demonstrated anticancer activities in various in vitro and in vivo models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-amino-5-mercapto-1,3,4-thiadiazole+ethylene oxide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride
Biological Activity
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol is a compound that has garnered attention for its diverse biological activities, particularly due to the presence of the 1,3,4-thiadiazole moiety. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C4H7N3OS2
- Molecular Weight : 177.25 g/mol
- CAS Number : 500862-89-5
Biological Activities
The biological activities of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of this scaffold have shown efficacy against various bacterial strains and fungi. A study highlighted that certain derivatives demonstrated selective toxicity towards pathogenic microorganisms while sparing normal cells, suggesting a favorable therapeutic window .
Compound | Activity | Reference |
---|---|---|
2-Amino-1,3,4-thiadiazole | Antimicrobial | |
4BrABT (Thiadiazole derivative) | Inhibition of cancer cell proliferation |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound has been linked to the inhibition of cancer cell proliferation and motility in vitro. Notably, it has been shown to affect cancer cell lines at concentrations that do not harm normal cells .
A systematic review revealed that modifications in the thiadiazole structure significantly impact its anticancer activity. For example, substituents such as hydroxyl or halogen groups enhance efficacy against specific cancer types .
Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives are gaining attention due to their ability to penetrate the blood-brain barrier. Studies have indicated that these compounds can protect neuronal cells from excitotoxicity and oxidative stress induced by neurotoxic agents such as glutamate and cisplatin .
In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range for neuroprotection while maintaining low toxicity towards normal neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. The presence of electron-donating or electron-withdrawing groups significantly influences their pharmacological profiles. For instance:
- Electron-donating groups (e.g., -OH) at specific positions enhance anticancer and antioxidant activity.
- Electron-withdrawing groups (e.g., -Cl or -Br) improve antimicrobial efficacy against various pathogens .
Case Studies
-
Anticonvulsant Activity :
A study evaluated the anticonvulsant effects of several thiadiazole derivatives using animal models. The results indicated that specific substitutions on the thiadiazole ring led to significant anticonvulsant activity at doses as low as 30 mg/kg . -
Neuroprotective Study :
In a neuroprotective assay involving mouse neuronal cultures exposed to oxidative stress conditions, certain thiadiazole derivatives demonstrated substantial protective effects with minimal cytotoxicity .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS2/c5-3-6-7-4(10-3)9-2-1-8/h8H,1-2H2,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYDSKZMHQDNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NN=C(S1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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